molecular formula C15H12O2S B14206292 9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- CAS No. 835596-87-7

9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl-

Cat. No.: B14206292
CAS No.: 835596-87-7
M. Wt: 256.3 g/mol
InChI Key: IOKIKICXWXGBMC-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique structural properties, which include a sulfur atom incorporated into the xanthone framework

Preparation Methods

The synthesis of 9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-nitrobenzaldehydes with phenols under specific conditions to form the xanthone core . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is employed in the production of dyes, photoinitiators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The hydroxy and dimethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- can be compared with other similar compounds such as:

The uniqueness of 9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

835596-87-7

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

1-hydroxy-3,4-dimethylthioxanthen-9-one

InChI

InChI=1S/C15H12O2S/c1-8-7-11(16)13-14(17)10-5-3-4-6-12(10)18-15(13)9(8)2/h3-7,16H,1-2H3

InChI Key

IOKIKICXWXGBMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1C)SC3=CC=CC=C3C2=O)O

Origin of Product

United States

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